![molecular formula C8H14O3 B13334383 2,8-Dioxaspiro[4.5]decan-6-ol](/img/structure/B13334383.png)
2,8-Dioxaspiro[4.5]decan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dioxaspiro[45]decan-6-ol is a chemical compound with a unique spirocyclic structure It is characterized by a bicyclic framework where two oxygen atoms are incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dioxaspiro[4.5]decan-6-ol typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of 2-acetylcyclohexanone with ethylene glycol to form an ethylene ketal intermediate. This intermediate undergoes hydrazone formation followed by iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. The final step involves aminocarbonylation in the presence of a palladium-phosphine precatalyst to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2,8-Dioxaspiro[4.5]decan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for aminocarbonylation, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,8-Dioxaspiro[4.5]decan-6-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,8-Dioxaspiro[4.5]decan-6-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The spirocyclic structure may allow it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in the position of the oxygen atoms.
1,6,9-Tri-oxaspiro[4.5]decane: This compound has an additional oxygen atom in the ring system, which may confer different chemical and biological properties.
Uniqueness
2,8-Dioxaspiro[45]decan-6-ol is unique due to its specific spirocyclic structure and the position of the oxygen atoms
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,8-dioxaspiro[4.5]decan-6-ol |
InChI |
InChI=1S/C8H14O3/c9-7-5-10-3-1-8(7)2-4-11-6-8/h7,9H,1-6H2 |
InChI Key |
FBYCXPCFRNBLOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C12CCOC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



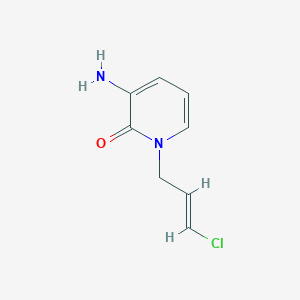
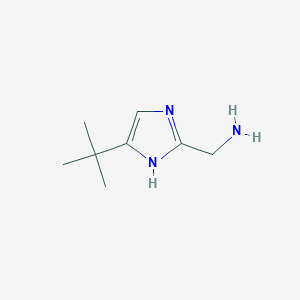
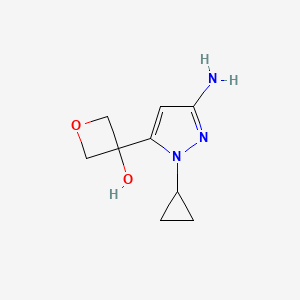
![3-[(4-Methylpentan-2-yl)oxy]azetidine](/img/structure/B13334316.png)
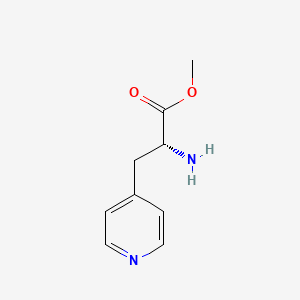

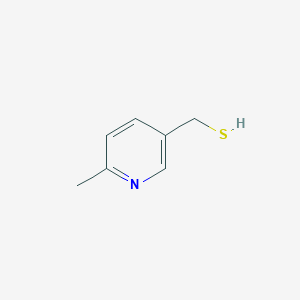

![5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13334363.png)
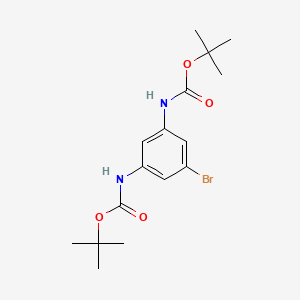
![Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13334371.png)
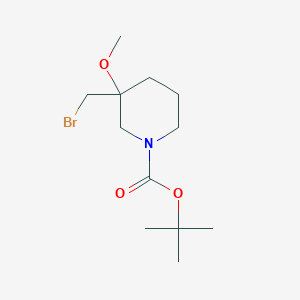
![(2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13334378.png)
